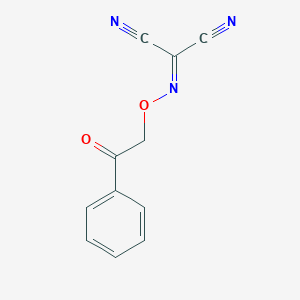
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide is a chemical compound with a unique structure that includes both phenyl and dicyanide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide typically involves the reaction of phenylacetic acid derivatives with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the dicyanide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylethylamines.
Wissenschaftliche Forschungsanwendungen
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).
Vanillin Acetate: Used in flavoring and fragrance industries.
Adapalene: A compound used in dermatology.
Uniqueness
(2-Oxo-2-phenylethoxy)carbonimidoyl dicyanide is unique due to its combination of phenyl and dicyanide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications.
Eigenschaften
CAS-Nummer |
76390-55-1 |
|---|---|
Molekularformel |
C11H7N3O2 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2-phenacyloxyiminopropanedinitrile |
InChI |
InChI=1S/C11H7N3O2/c12-6-10(7-13)14-16-8-11(15)9-4-2-1-3-5-9/h1-5H,8H2 |
InChI-Schlüssel |
PIRNMCUCURYQEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CON=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


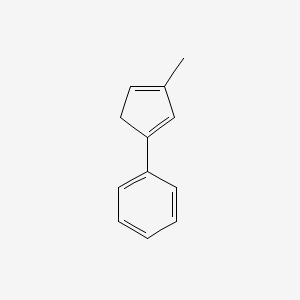
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

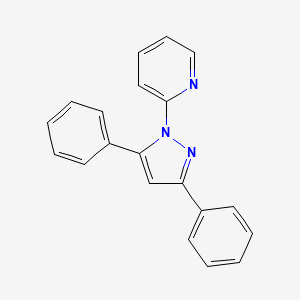
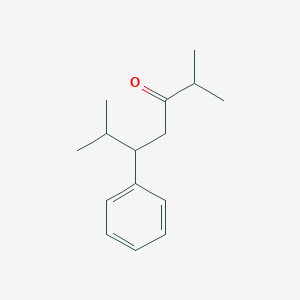
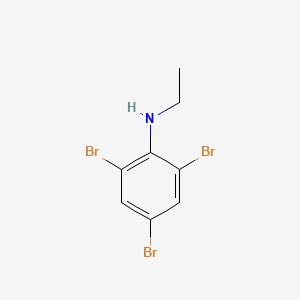

![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
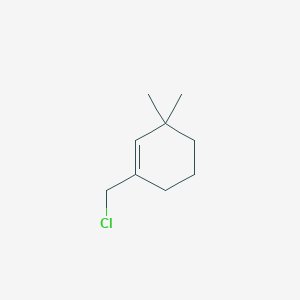
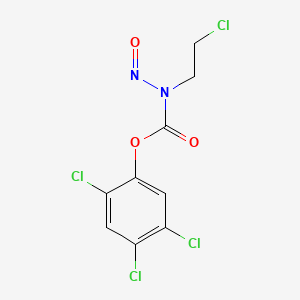
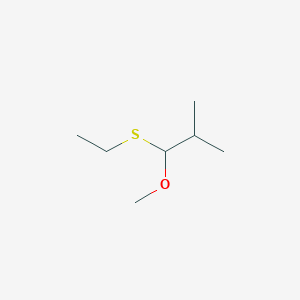
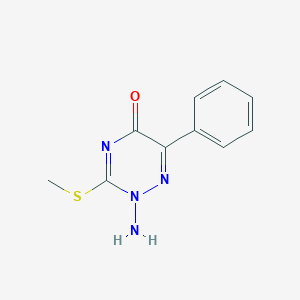
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
